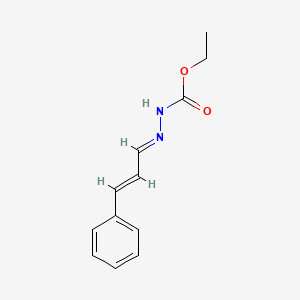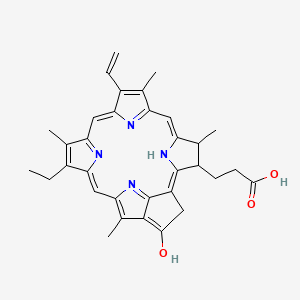
Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cinnamylideneamino)carbamic acid ethyl ester is a member of styrenes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Arylazopyrazole Pyrimidone Compounds : Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate was used in synthesizing compounds with antimicrobial activity. This included the synthesis of benzene sulfonamide derivatives with potential antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Creation of New Quinazolines as Antimicrobial Agents : The compound played a role in the synthesis of new quinazolines, demonstrating significant antimicrobial activities. This research highlights its utility in developing potential therapeutic agents (Desai, Shihora, & Moradia, 2007).
Reduction of Ethyl 3-Phenylquinoxaline-2-carboxylate Derivatives : It was observed that amines and functionalized hydrazines, including Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate, reduce ethyl 3-phenylquinoxaline-2-carboxylate derivatives. This research provides insight into the reductive profiles of amines and chemoselectivity processes (Lima et al., 2008).
Synthesis of Pyrrolo Derivatives : The compound was used in synthesizing pyrrolo derivatives, indicating its role in creating complex organic compounds (Abdallah, 2002).
Development of Triazolones and Antimicrobial Screening : Research involved synthesizing novel compounds using Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate and evaluating their antimicrobial properties (Ünver et al., 2009).
Synthesis of Substituted Ethylidenehydrazinylidene-1,3-thiazol-4-ones : This research focused on synthesizing compounds with substantial antibacterial activity, particularly against Pseudomonas aeruginosa (Hassan et al., 2014).
Fluorescent Sensor for Zn(II) : The compound was used in synthesizing hydroxypyrazole-based ligands, acting as fluorescent sensors for zinc ions (Formica et al., 2018).
Synthesis of Pyrano[2,3-c]pyrazole Derivatives : Its application in synthesizing pyrano[2,3-c]pyrazole derivatives in the presence of nanosized magnesium oxide was studied, showing its utility in organic synthesis (Babaie & Sheibani, 2011).
Eigenschaften
Produktname |
Ethyl 2-(3-phenyl-2-propen-1-ylidene)hydrazinecarboxylate |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)14-13-10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,14,15)/b9-6+,13-10+ |
InChI-Schlüssel |
GHFWPCYPKJTPCJ-DEKJKZHBSA-N |
Isomerische SMILES |
CCOC(=O)N/N=C/C=C/C1=CC=CC=C1 |
SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)NN=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)

![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1226236.png)
![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![5-(Diethylsulfamoyl)-2-hydroxybenzoic acid [2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] ester](/img/structure/B1226239.png)
![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)

![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
